molecular formula C48H78O18 B192429 Soyasaponin I CAS No. 51330-27-9

Soyasaponin I

Cat. No. B192429
CAS RN: 51330-27-9
M. Wt: 943.1 g/mol
InChI Key: PTDAHAWQAGSZDD-IOVCITQVSA-N
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Description

Soyasaponin I is a triterpenoid saponin composed of soyasapogenol B with an alpha-L-rhamnopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->2)-beta-D-glucopyranosiduronic acid moiety attached at the 3-position via a glycosidic linkage . It is a pentacyclic triterpenoid, a triterpenoid saponin, a trisaccharide derivative, and a carbohydrate acid derivative . It is functionally related to soyasapogenol B .


Synthesis Analysis

Soyasaponin I is biosynthesized from soyasapogenol B by successive sugar transfer reactions . In vitro analysis revealed that GmSGT2 transfers a galactosyl group from UDP-galactose to soyasapogenol B monoglucuronide, and that GmSGT3 transfers a rhamnosyl group from UDP-rhamnose to soyasaponin III .


Molecular Structure Analysis

The molecular formula of Soyasaponin I is C48H78O18 . The molecular weight is 943.1 g/mol . The IUPAC name is (2 S ,3 S ,4 S ,5 R ,6 R )-6- [ [ (3 S ,4 S ,4 aR ,6 aR ,6 bS ,8 aR ,9 R ,12 aS ,14 aR ,14 bR )-9-hydroxy-4- (hydroxymethyl)-4,6 a ,6 b ,8 a ,11,11,14 b -heptamethyl-1,2,3,4 a ,5,6,7,8,9,10,12,12 a ,14,14 a -tetradecahydropicen-3-yl]oxy]-5- [ (2 S ,3 R ,4 S ,5 R ,6 R )-4,5-dihydroxy-6- (hydroxymethyl)-3- [ (2 S ,3 R ,4 R ,5 R ,6 S )-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involving Soyasaponin I are primarily related to its biosynthesis. As mentioned earlier, GmSGT2 and GmSGT3 enzymes play a crucial role in the biosynthesis of Soyasaponin I .


Physical And Chemical Properties Analysis

Soyasaponin I is an amphiphilic molecule, meaning it has both hydrophilic and hydrophobic properties . This is due to its structure, which consists of a hydrophobic triterpene or sterol backbone and a hydrophilic carbohydrate chain .

Scientific Research Applications

Anti-Colon Cancer Activity

Scientific Field: Oncology

Summary of Application

Soyasaponin I (SsI) has been studied for its potential anti-colon cancer activity. It has been found to inhibit the proliferation of colon cancer cell lines HCT116 and LoVo .

Methods of Application

The anti-colon cancer activity of SsI was screened using colon cancer cell lines HCT116 and LoVo. The inhibitory effect of proliferation was measured, with IC50 values of 161.4 μM for HCT116 and 180.5 μM for LoVo .

Results or Outcomes: The study found that SsI might affect the estrogen signaling pathway by indirectly affecting ER, or increasing the activity of ERK1, to activate the downstream signaling pathway and inhibit the proliferation of cancer cells . A total of 45 differential metabolites were identified by metabolomics analysis, and the KEGG pathway was mainly enriched in the pathways related to the absorption and metabolism of amino acids .

Promotion of Beneficial Microbes in the Rhizosphere

Scientific Field: Agriculture and Microbiology

Methods of Application: The study involved the analysis of legume root exudates under different culture conditions .

Results or Outcomes: The composition of secreted soyasaponins was found to be species-dependent and varied between field and hydroponic culture conditions .

Memory Enhancement

Scientific Field: Neuroscience

Methods of Application

The study involved injecting ibotenic acid into the entorhinal cortex of adult rat brains to induce impaired learning and memory. The effects of Soyasaponin I were evaluated by measuring behavioral tasks and neuronal regeneration of memory-deficient rats .

Results or Outcomes

Oral administration of Soyasaponin I exhibited significant memory-enhancing effects in the passive avoidance, Y-maze, and Morris water maze tests. It also increased BrdU incorporation into the dentate gyrus and the number of cell types (GAD67, ChAT, and VGluT1) in the hippocampal region of memory-deficient rats, whereas the number of reactive microglia (OX42) decreased .

Anti-Atherosclerotic Functionality

Scientific Field: Cardiovascular Research

Methods of Application: The study involved feeding ApoE gene knockout (ApoE −/−) mice with a high-fat diet (HFD) and intervening by SS A1 and SS A2 (10 and 20 μmol per kg BW, respectively) or simvastatin (10 μmol per kg BW) for 24 weeks .

Results or Outcomes

SS A1 and SS A2 decreased the plaque ratio in the aortic root and innominate artery but not in the entire aorta. In serum, SS A1 reduced TG, TC, and LDL-C but increased HDL-C; SS A2 decreased TC, TG, and LDL-C but did not affect HDL-C .

Neuroprotection and Regeneration

Scientific Field: Neuroscience

Methods of Application

The study involved injecting ibotenic acid into the entorhinal cortex of adult rat brains to induce impaired learning and memory. The effects of Soyasaponin I were evaluated by measuring behavioral tasks and neuronal regeneration of memory-deficient rats .

Results or Outcomes

Oral administration of Soyasaponin I exhibited significant memory-enhancing effects in the passive avoidance, Y-maze, and Morris water maze tests. It also increased BrdU incorporation into the dentate gyrus and the number of cell types (GAD67, ChAT, and VGluT1) in the hippocampal region of memory-deficient rats, whereas the number of reactive microglia (OX42) decreased .

Future Directions

Soyasaponin I has been reported to possess specific bioactive properties, such as in vitro anti-cancer properties by modulating the cell cycle and inducing apoptosis . It has also been found to alleviate hypertensive intracerebral hemorrhage by inhibiting the renin-angiotensin-aldosterone system . These findings suggest that Soyasaponin I may serve as an effective drug for the treatment of certain conditions in the future .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-38,40-42,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDAHAWQAGSZDD-IOVCITQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031429
Record name Soyasaponin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Soyasaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Soyasaponin I

CAS RN

51330-27-9
Record name Soyasaponin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51330-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soyasaponin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soyasaponin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Soyasaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 240 °C
Record name Soyasaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
1,990
Citations
I KITAGAWA, M YOSHIKAWA… - Chemical and …, 1976 - jstage.jst.go.jp
… three soybean saponins designated as soyasaponin I (major), II, … that both 6a and soyasaponin I liberated soyasapogenol B (2) … elucidation of soyasaponin I (7), II (8), and III (9).12)> …
Number of citations: 142 www.jstage.jst.go.jp
J Hu, YL Zheng, W Hyde, S Hendrich… - Journal of agricultural …, 2004 - ACS Publications
… with 10 mmol soyasaponin I/g feces at 37 C for 48 h. The disappearance of soyasaponin I in this … Two distinct soyasaponin I degradation phenotypes were observed among the subjects: …
Number of citations: 69 pubs.acs.org
IA Lee, YJ Park, HK Yeo, MJ Han… - Journal of agricultural …, 2010 - ACS Publications
… In our preliminary study, soyasaponin I, a major constituent in soybeans, inhibited lipid … soyasaponin I could improve colitis, we investigated the anti-inflammatory effects of soyasaponin I …
Number of citations: 93 pubs.acs.org
T Konoshima, M Kokumai, M Kozuka… - Journal of Natural …, 1992 - ACS Publications
… soyasaponin I are present in nearly equivalent molar amounts. These results suggest that afromosin [1] and soyasaponin I … of afromosin with soyasaponin I supports the concept of …
Number of citations: 86 pubs.acs.org
M Shibuya, K Nishimura, N Yasuyama, Y Ebizuka - FEBS letters, 2010 - Elsevier
… These results suggest that soyasaponin I is biosynthesized from soyasapogenol B by … soyasaponin I [3], which drastically reduces the number of required assays. Soyasaponin I is …
Number of citations: 154 www.sciencedirect.com
CC Hsu, TW Lin, WW Chang, CY Wu, WH Lo… - Gynecologic …, 2005 - Elsevier
OBJECTIVE: Sialylation involving tumor formation and invasive behavior goes along with altered sialyltransferase (ST) activity. A potent ST inhibitor, soyasaponin I (SsaI), was …
Number of citations: 120 www.sciencedirect.com
CY Wu, CC Hsu, ST Chen, YC Tsai - Biochemical and biophysical research …, 2001 - Elsevier
… In the present study, we have used the screening strategy to identify a new ST inhibitor, soyasaponin I, as shown in Fig. 1. Since the chemical structure of soyasaponin I is very different …
Number of citations: 66 www.sciencedirect.com
J Hu, MB Reddy, S Hendrich… - The Journal of nutrition, 2004 - academic.oup.com
… We measured the accumulation of soyasaponin I in the cell monolayer to estimate the cellular uptake of soyasaponin I. The accumulation of 0.5 mmol/L soyasaponin I in Caco-2 cells …
Number of citations: 103 academic.oup.com
SW Hong, H Heo, J Yang, M Han, DH Kim, YK Kwon - PLoS One, 2013 - journals.plos.org
… We investigated the memory-enhancing effects and the underlying mechanisms of soyasaponin I (soya-I), a major constituent of soy. Impaired learning and memory were induced by …
Number of citations: 18 journals.plos.org
WW Chang, CY Yu, TW Lin, PH Wang… - … and biophysical research …, 2006 - Elsevier
… In this study, we evaluated the effects of soyasaponin I (Ssa I), a known inhibitor of STs, on tumor metastasis through studying a highly metastatic cancer cell line B16F10. Ssa I …
Number of citations: 119 www.sciencedirect.com

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